molecular formula C27H22O8S2 B11980023 bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate CAS No. 302904-40-1

bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate

Cat. No.: B11980023
CAS No.: 302904-40-1
M. Wt: 538.6 g/mol
InChI Key: ZSYRQAVXDACANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves the reaction of 9H-fluorene-2,7-disulfonyl chloride with 3-methoxyphenol under specific conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

Types of Reactions: Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate is unique due to the presence of methoxy groups at the 3-position of the phenyl rings. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

CAS No.

302904-40-1

Molecular Formula

C27H22O8S2

Molecular Weight

538.6 g/mol

IUPAC Name

bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate

InChI

InChI=1S/C27H22O8S2/c1-32-20-5-3-7-22(16-20)34-36(28,29)24-9-11-26-18(14-24)13-19-15-25(10-12-27(19)26)37(30,31)35-23-8-4-6-21(17-23)33-2/h3-12,14-17H,13H2,1-2H3

InChI Key

ZSYRQAVXDACANF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.